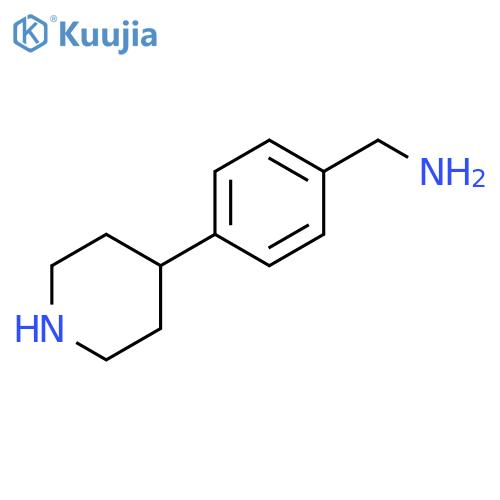Cas no 1516680-23-1 ((4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride)

1516680-23-1 structure
商品名:(4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride
CAS番号:1516680-23-1
MF:C12H18N2
メガワット:190.284722805023
CID:4607943
(4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- (4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride
-
- インチ: 1S/C12H18N2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,12,14H,5-9,13H2
- InChIKey: PNHZOKFEUJOPLK-UHFFFAOYSA-N
- ほほえんだ: C1(CN)=CC=C(C2CCNCC2)C=C1
(4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-765192-0.05g |
[4-(piperidin-4-yl)phenyl]methanamine |
1516680-23-1 | 95.0% | 0.05g |
$1020.0 | 2025-02-22 | |
| Enamine | EN300-765192-0.1g |
[4-(piperidin-4-yl)phenyl]methanamine |
1516680-23-1 | 95.0% | 0.1g |
$1068.0 | 2025-02-22 | |
| Enamine | EN300-765192-0.5g |
[4-(piperidin-4-yl)phenyl]methanamine |
1516680-23-1 | 95.0% | 0.5g |
$1165.0 | 2025-02-22 | |
| Enamine | EN300-765192-1.0g |
[4-(piperidin-4-yl)phenyl]methanamine |
1516680-23-1 | 95.0% | 1.0g |
$1214.0 | 2025-02-22 | |
| Enamine | EN300-765192-10.0g |
[4-(piperidin-4-yl)phenyl]methanamine |
1516680-23-1 | 95.0% | 10.0g |
$5221.0 | 2025-02-22 | |
| Enamine | EN300-765192-5.0g |
[4-(piperidin-4-yl)phenyl]methanamine |
1516680-23-1 | 95.0% | 5.0g |
$3520.0 | 2025-02-22 | |
| Enamine | EN300-765192-0.25g |
[4-(piperidin-4-yl)phenyl]methanamine |
1516680-23-1 | 95.0% | 0.25g |
$1117.0 | 2025-02-22 | |
| Enamine | EN300-765192-2.5g |
[4-(piperidin-4-yl)phenyl]methanamine |
1516680-23-1 | 95.0% | 2.5g |
$2379.0 | 2025-02-22 |
(4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride 関連文献
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
1516680-23-1 ((4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride) 関連製品
- 2039-76-1(3-Acetylphenanthrene)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 624-75-9(Iodoacetonitrile)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
